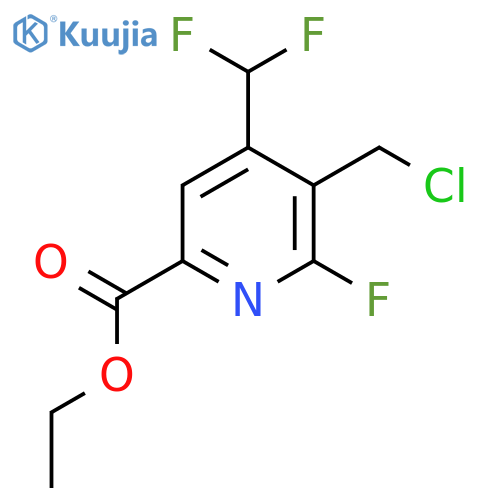

Cas no 1805528-01-1 (Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-carboxylate)

1805528-01-1 structure

商品名:Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-carboxylate

CAS番号:1805528-01-1

MF:C10H9ClF3NO2

メガワット:267.632172346115

CID:4886566

Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-carboxylate

-

- インチ: 1S/C10H9ClF3NO2/c1-2-17-10(16)7-3-5(8(12)13)6(4-11)9(14)15-7/h3,8H,2,4H2,1H3

- InChIKey: GHTCIOAMMWHPCJ-UHFFFAOYSA-N

- ほほえんだ: ClCC1=C(N=C(C(=O)OCC)C=C1C(F)F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 268

- トポロジー分子極性表面積: 39.2

- 疎水性パラメータ計算基準値(XlogP): 2.8

Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029030737-500mg |

Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-carboxylate |

1805528-01-1 | 95% | 500mg |

$1,634.45 | 2022-04-01 | |

| Alichem | A029030737-1g |

Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-carboxylate |

1805528-01-1 | 95% | 1g |

$3,010.80 | 2022-04-01 | |

| Alichem | A029030737-250mg |

Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-carboxylate |

1805528-01-1 | 95% | 250mg |

$989.80 | 2022-04-01 |

Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-carboxylate 関連文献

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

1805528-01-1 (Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-carboxylate) 関連製品

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬